![molecular formula C23H30N6O2 B2503735 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide CAS No. 2097899-75-5](/img/structure/B2503735.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The cyclopenta[c]pyridazin-3-yl group is a fused ring system that includes a five-membered cyclopentane ring and a pyridazine ring . The morpholin-4-yl group is a six-membered ring containing both nitrogen and oxygen atoms . The piperidine-4-carboxamide group contains a six-membered piperidine ring attached to a carboxamide group .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds structurally related to the query compound focuses on synthesizing novel heterocyclic systems and exploring their chemical reactivity. For instance, studies on the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines and related compounds involve reactions of secondary amines with chloropyridazines, demonstrating the utility of these functionalities in constructing complex heterocyclic systems with potential biological activities (Peet, 1984). Similarly, the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation showcases the importance of such methods in efficiently producing heterocyclic compounds with diverse functionalities (Abdalha et al., 2011).
Potential Biological Activities
The structural features of the query compound suggest potential for biological activity exploration. Research on compounds containing morpholine, piperidine, and pyridine moieties often investigates their biological activities, such as anticancer, anti-inflammatory, and analgesic properties. For example, the evaluation of piperazine-2,6-dione derivatives for anticancer activity highlights the ongoing interest in such scaffolds for developing therapeutic agents (Kumar et al., 2013).
Pharmaceutical Research
The incorporation of piperidine and morpholine rings, as seen in the query compound, is common in pharmaceutical research, aiming to enhance drug properties such as selectivity and potency. For instance, compounds with these functionalities have been explored for their neuroprotective, dermatological, and cytostatic activities, reflecting the diverse therapeutic potential of heterocyclic compounds in drug discovery and development (Habernickel, 2002).
Future Directions
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c30-23(25-16-17-4-7-24-21(14-17)29-10-12-31-13-11-29)18-5-8-28(9-6-18)22-15-19-2-1-3-20(19)26-27-22/h4,7,14-15,18H,1-3,5-6,8-13,16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIFNPWRYTYKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCC4=CC(=NC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
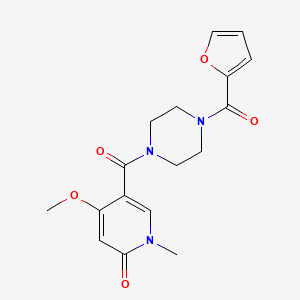
![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)
![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)



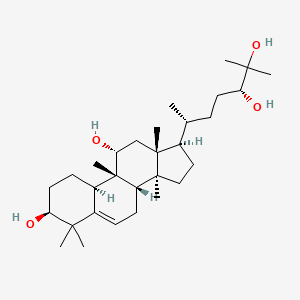
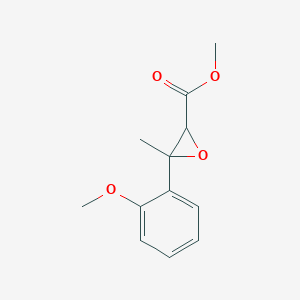



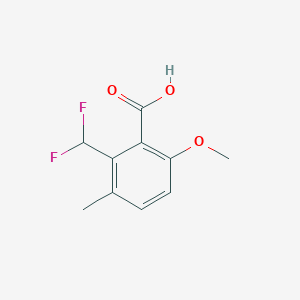
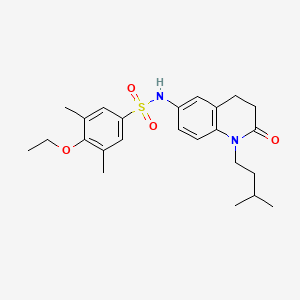
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2503674.png)
